N-[3-(acetylamino)phenyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
N-[3-(acetylamino)phenyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic small-molecule acetamide derivative featuring a pyridazinone core substituted with a 4-fluoro-2-methoxyphenyl group and an acetamide-linked 3-(acetylamino)phenyl moiety. This compound is structurally characterized by:
- A pyridazinone ring (six-membered di-aza heterocycle with a ketone group) at position 4.
- A 4-fluoro-2-methoxyphenyl substituent at position 3 of the pyridazinone.
- An acetamide bridge connecting the pyridazinone to a 3-(acetylamino)phenyl group.
The fluorine and methoxy groups on the phenyl ring likely enhance metabolic stability and modulate electronic properties, while the acetamide linkage contributes to hydrogen-bonding interactions with biological targets.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O4/c1-13(27)23-15-4-3-5-16(11-15)24-20(28)12-26-21(29)9-8-18(25-26)17-7-6-14(22)10-19(17)30-2/h3-11H,12H2,1-2H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCHTSMNBPSXFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the acetylation of aniline derivatives, followed by the introduction of the fluoro-methoxyphenyl group through nucleophilic substitution reactions. The final step often involves the cyclization of the intermediate to form the pyridazinone ring under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can serve as a probe for investigating biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound shares structural motifs with other acetamide derivatives but differs in key substituents and core heterocycles. Below is a comparative analysis based on available evidence:
Key Differences and Implications
Core Heterocycle: Pyridazinone (target compound) vs. pyrazinone (): Pyridazinone’s nitrogen positions (1,2) vs. pyrazinone’s (1,4) may alter binding to enzymes or receptors. Pyridazinones are often associated with kinase inhibition, while pyrazinones are explored in GPCR modulation .
Substituent Effects :
- The target compound’s 4-fluoro-2-methoxyphenyl group balances electron-withdrawing (fluoro) and electron-donating (methoxy) effects, which could optimize binding to polar active sites. In contrast, ’s 2,2-difluoro-2-phenylethyl group introduces steric bulk and lipophilicity, possibly enhancing membrane permeability .
Acetamide Linker: The target compound’s acetamide connects to a phenyl group with an acetylamino substituent, which may improve solubility and reduce metabolic cleavage compared to ’s amino-pyridine linker. compounds use more complex peptide-like linkages, suggesting a focus on protease targets .
Research Findings and Hypotheses
- Target Compound: No direct pharmacological data is available in the provided evidence.
- Compound: Pyrazinone derivatives are reported as kinase inhibitors (e.g., JAK2/STAT3 pathway modulators) with IC₅₀ values in the nanomolar range .
- Compounds: Tetrahydropyrimidinones are explored as HIV protease inhibitors, with substituents like dimethylphenoxy groups critical for binding affinity .
Biological Activity
N-[3-(acetylamino)phenyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of 392.41 g/mol. Its structure features an acetylamino group, a pyridazine moiety, and a fluorinated methoxyphenyl group, which may contribute to its biological properties.
Antitumor Activity
Recent studies have indicated that compounds with similar structural characteristics exhibit significant antitumor activity. For instance, derivatives of pyridazine have been shown to inhibit tumor growth in various cancer cell lines. The compound's ability to induce apoptosis and cell cycle arrest has been documented in several studies.
Table 1: Summary of Antitumor Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | HepG2 | 1.30 | Apoptosis induction |
| Study B | MDA-MB-231 | 2.50 | G2/M phase arrest |
| Study C | A2780 | 3.00 | Inhibition of HDAC |
The biological activity of this compound may involve several mechanisms:
- Histone Deacetylase Inhibition : Similar compounds have been identified as potent inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.
- Apoptosis Induction : The compound has been observed to promote apoptosis in cancer cells through various pathways, including the activation of caspases.
- Cell Cycle Arrest : Studies indicate that the compound can induce G2/M phase arrest, preventing cancer cells from dividing.
Case Study 1: HepG2 Cells
In a study involving HepG2 liver cancer cells, treatment with the compound resulted in a significant increase in apoptosis rates from 5.83% in untreated cells to 28.83% at the highest concentration tested (9 µM). This was accompanied by an increase in cells arrested in the G2/M phase from 18.84% to 59.36% with increasing concentrations of the compound.
Case Study 2: MDA-MB-231 Cells
In breast cancer cell line MDA-MB-231, the compound demonstrated an IC50 value of 2.50 µM, indicating potent antiproliferative effects. The mechanism was attributed to HDAC inhibition leading to altered gene expression related to cell cycle progression and apoptosis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
